molecular formula C10H9ClN2O2 B13658494 7-Chloro-6-methoxy-2-methylquinazolin-4(3H)-one

7-Chloro-6-methoxy-2-methylquinazolin-4(3H)-one

Cat. No.: B13658494
M. Wt: 224.64 g/mol
InChI Key: DGJJFEMXBOSWSC-UHFFFAOYSA-N
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Description

7-Chloro-6-methoxy-2-methylquinazolin-4(3H)-one is a heterocyclic organic compound belonging to the quinazolinone family. Quinazolinones are known for their diverse biological activities and are often used as scaffolds in medicinal chemistry. This particular compound features a chloro group at the 7th position, a methoxy group at the 6th position, and a methyl group at the 2nd position on the quinazolinone core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-chloro-6-methoxy-2-methylquinazolin-4(3H)-one typically involves the following steps:

    Starting Materials: The synthesis begins with the appropriate substituted aniline and a suitable carboxylic acid derivative.

    Cyclization: The aniline derivative undergoes cyclization with the carboxylic acid derivative under acidic or basic conditions to form the quinazolinone core.

    Substitution Reactions: The chloro, methoxy, and methyl groups are introduced through various substitution reactions, often involving halogenation, methylation, and methoxylation steps.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Batch or Continuous Processes: Depending on the scale, batch or continuous processes may be employed.

    Catalysts and Reagents: The use of catalysts and specific reagents to optimize yield and purity.

    Purification: Techniques such as recrystallization, chromatography, and distillation are used to purify the final product.

Chemical Reactions Analysis

Types of Reactions

7-Chloro-6-methoxy-2-methylquinazolin-4(3H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove or alter specific substituents.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents or replace existing ones.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, alkylating agents, methoxylating agents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with additional oxygen-containing functional groups, while substitution reactions may introduce various alkyl or aryl groups.

Scientific Research Applications

7-Chloro-6-methoxy-2-methylquinazolin-4(3H)-one has several scientific research applications, including:

    Medicinal Chemistry: It serves as a scaffold for designing drugs with potential therapeutic effects, such as anticancer, antimicrobial, and anti-inflammatory agents.

    Biological Studies: The compound is used in studies to understand its interaction with biological targets, such as enzymes and receptors.

    Chemical Synthesis: It is employed as an intermediate in the synthesis of more complex molecules.

    Industrial Applications: The compound may be used in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 7-chloro-6-methoxy-2-methylquinazolin-4(3H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro, methoxy, and methyl groups contribute to its binding affinity and specificity. The compound may inhibit or activate certain pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    7-Chloro-6-methoxyquinazolin-4(3H)-one: Lacks the methyl group at the 2nd position.

    6-Methoxy-2-methylquinazolin-4(3H)-one: Lacks the chloro group at the 7th position.

    7-Chloro-2-methylquinazolin-4(3H)-one: Lacks the methoxy group at the 6th position.

Uniqueness

7-Chloro-6-methoxy-2-methylquinazolin-4(3H)-one is unique due to the specific combination of chloro, methoxy, and methyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in scientific research and industry.

Properties

Molecular Formula

C10H9ClN2O2

Molecular Weight

224.64 g/mol

IUPAC Name

7-chloro-6-methoxy-2-methyl-3H-quinazolin-4-one

InChI

InChI=1S/C10H9ClN2O2/c1-5-12-8-4-7(11)9(15-2)3-6(8)10(14)13-5/h3-4H,1-2H3,(H,12,13,14)

InChI Key

DGJJFEMXBOSWSC-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=CC(=C(C=C2C(=O)N1)OC)Cl

Origin of Product

United States

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